2-Amino-6-bromo-3-methoxybenzoic acid
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Overview
Description
2-Amino-6-bromo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a bromine atom at the 6-position, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid typically involves the bromination of 3-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of bromine or a brominating agent, concentrated sulfuric acid for nitration, and a reducing agent such as iron powder or tin chloride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors for bromination and nitration processes. These methods ensure higher yields and purity of the final product while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the methoxy group can be demethylated under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups.
Scientific Research Applications
2-Amino-6-bromo-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 3-Bromo-2-methylbenzoic acid
Uniqueness
2-Amino-6-bromo-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the amino, bromine, and methoxy groups allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
2-amino-6-bromo-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCXJHVLOBBQJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501550 |
Source
|
Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67303-48-4 |
Source
|
Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67303-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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